molecular formula C24H33N3O4 B2756853 (E)-2-Cyano-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 1008495-01-9

(E)-2-Cyano-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No.: B2756853
CAS No.: 1008495-01-9
M. Wt: 427.545
InChI Key: SCJDGUOATUXSQP-UHFFFAOYSA-N
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Description

This compound is a cyano-acrylamide derivative characterized by a complex substituent pattern. Its structure includes:

  • Aryl substituent: The phenyl ring at the β-position features a 3-ethoxy group and a 4-substituted oxy group bearing a dimethylamino-propanoyl moiety.

Properties

IUPAC Name

(E)-2-cyano-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-6-30-22-14-18(11-12-21(22)31-17(3)24(29)27(4)5)13-19(15-25)23(28)26-20-10-8-7-9-16(20)2/h11-14,16-17,20H,6-10H2,1-5H3,(H,26,28)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJDGUOATUXSQP-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2C)OC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2C)OC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Key structural variations among related cyano-acrylamide derivatives are summarized below:

Compound Name Substituents (Aryl Group) Amide Group Key Features Reference
Target Compound 4-[1-(Dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxy N-(2-methylcyclohexyl) High steric bulk, potential for H-bonding via dimethylamino-propanoyl group
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide 4-(Dimethylamino)phenyl N-phenyl Electron-rich aryl group; planar structure confirmed by X-ray crystallography
(E)-2-Cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 4-Cyanophenyl N-(4-trifluoromethylphenyl) Electron-withdrawing groups enhance electrophilicity; high lipophilicity
7,7-Dimethyl-5-Oxo-3-(2-cyano-2-ethoxycarbonylethenyl)amino-5,6,7,8-tetrahydro-2H-benzopyran-2-one Cyclohexanone-fused ring N/A (cyclic lactam) Rigid bicyclic structure; ethoxycarbonyl group impacts solubility

Key Observations :

  • Electronic Effects: The target compound’s 3-ethoxy and dimethylamino-propanoyl groups provide electron-donating character, contrasting with electron-withdrawing substituents (e.g., cyano, trifluoromethyl) in analogs like those in .

Comparison of Yields and Conditions :

  • Compound 13b (): 96% yield via reflux of 5,5-dimethyl-1,3-cyclohexanedione with cyano-ethoxycarbonyl ethenylamine. High yield attributed to steric protection of the diketone .
  • (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide (): Synthesized via condensation, with crystallization for structural confirmation. No yield reported, but X-ray data validate purity .

The target compound’s synthesis would likely require multi-step functionalization, increasing complexity compared to simpler analogs.

Physicochemical and Spectroscopic Properties
Property Target Compound (Inferred) (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide 7,7-Dimethyl-5-Oxo-... (Compound 13b)
Melting Point Likely >200°C (due to bulky substituents) Not reported 234–235°C
Solubility Low in water; soluble in DMSO, DMF Soluble in polar aprotic solvents Low solubility in ethanol
NMR Features - δ 1.2–1.5 (cyclohexyl CH3)
- δ 3.2 (N(CH3)2)
- δ 3.0 (N(CH3)2)
- Aromatic protons δ 6.5–7.5
- δ 1.4 (CH3 groups)
- δ 4.3 (ethoxy COO)

Spectroscopic Trends :

  • Cyano Group: IR absorption ~2200 cm<sup>-1</sup> (C≡N stretch) common to all analogs .
  • Amide Protons : In the target compound, the N-(2-methylcyclohexyl) group would show complex splitting in <sup>1</sup>H-NMR due to stereochemical heterogeneity.

Q & A

Q. What are the critical steps in synthesizing (E)-2-Cyano-3-[...]prop-2-enamide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, starting with the preparation of intermediates such as the dimethylamino-oxopropane and ethoxyphenyl moieties. Key steps include:

  • Coupling reactions : Formation of the enamide backbone via condensation of cyanoacrylate intermediates with the 2-methylcyclohexylamine group under basic conditions.
  • Optimization of conditions : Temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield and purity .
  • Purification : Column chromatography or recrystallization ensures removal of byproducts like unreacted amines or residual solvents .

Q. Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the presence of the dimethylamino (δ 2.8–3.1 ppm), ethoxy (δ 1.3–1.5 ppm), and enamide (δ 6.5–7.2 ppm) groups .
  • X-ray crystallography : Resolves the (E)-configuration of the enamide and spatial arrangement of the 2-methylcyclohexyl group (monoclinic system, space group P21/c) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 455.23 [M+H]+^+) .

Q. What functional groups contribute to its chemical reactivity and potential bioactivity?

The compound’s reactivity arises from:

  • Cyano group : Participates in nucleophilic additions or cyclization reactions.
  • Enamide moiety : Acts as a Michael acceptor in biochemical interactions.
  • Dimethylamino group : Enhances solubility and enables hydrogen bonding in biological targets .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

DoE methodologies, such as factorial designs, identify critical parameters:

  • Variables : Temperature, solvent ratio, catalyst loading.
  • Response surface modeling : Predicts optimal conditions (e.g., 70°C, THF/H2_2O 4:1, 5 mol% Pd catalyst) to maximize yield (>85%) and minimize impurities .
  • Validation : Replicate runs under optimized conditions ensure reproducibility .

Q. How can researchers resolve contradictions between in vitro and in silico biological activity data?

Discrepancies may arise from assay conditions or target selectivity. Strategies include:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Molecular docking : Compare binding affinities with crystal structures (e.g., interactions with kinase active sites) .
  • Metabolic stability tests : Evaluate hepatic microsome degradation to rule out false negatives in vitro .

Q. What mechanistic insights can be gained from studying its hydrolysis and metabolic pathways?

Hydrolysis under physiological conditions (pH 7.4, 37°C) reveals:

  • Primary metabolites : Cleavage of the enamide bond generates cyanoacrylic acid and 2-methylcyclohexylamine derivatives.
  • Enzymatic studies : Cytochrome P450 isoforms (e.g., CYP3A4) catalyze N-demethylation of the dimethylamino group .
  • Analytical tools : LC-MS/MS quantifies metabolites, while 18^{18}O-labeling tracks hydrolysis kinetics .

Q. How does the compound’s stereochemistry influence its biological activity?

The (E)-configuration of the enamide is critical for:

  • Target binding : Prevents steric clashes in hydrophobic pockets (e.g., in kinase inhibitors).
  • Stability : The trans-configuration resists isomerization under physiological conditions, unlike the (Z)-form .
  • Activity comparison : Enantiomers synthesized via chiral HPLC show 10–100x differences in IC50_{50} values in cancer cell lines .

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